Levofloxacin

Catalog No.
S532946
CAS No.
100986-85-4
M.F
C18H20FN3O4
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levofloxacin

CAS Number

100986-85-4

Product Name

Levofloxacin

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1

InChI Key

GSDSWSVVBLHKDQ-JTQLQIEISA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Solubility

54.2 [ug/mL] (The mean of the results at pH 7.4)
Sparingly soluble
Freely soluble in glacial acetic acid, chloroform; sparingly soluble in wate

Synonyms

Anhydrous, Levofloxacin, Levaquin, Levofloxacin, Levofloxacin Anhydrous, Ofloxacin, (S)-Isomer, Quixin

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Description

The exact mass of the compound Levofloxacin is 361.1438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly solublefreely soluble in glacial acetic acid, chloroform; sparingly soluble in water>54.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758709. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors - Ofloxacin. It belongs to the ontological category of ofloxacin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Thionated Levofloxacin

Levofloxacin–Fatty Acid Systems

Levofloxacin in Wastewater Treatment

Levofloxacin in Bacteriological Eradication

Boosted Electrocatalytic Degradation of Levofloxacin

Levofloxacin in Treating Peritonitis and Other Infections

Levofloxacin in Children with Severe Infections

Levofloxacin Overdose

Levofloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, primarily used to treat a variety of bacterial infections. It is the S-enantiomer of ofloxacin, characterized by its chemical formula C18H20FN3O4C_{18}H_{20}FN_{3}O_{4} and an average molecular weight of approximately 361.37 g/mol. Levofloxacin exhibits broad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria, including strains resistant to penicillin, while demonstrating less efficacy against certain Gram-negative bacteria such as Pseudomonas aeruginosa .

Levofloxacin works by inhibiting the bacterial enzyme DNA gyrase, essential for bacterial DNA replication []. By inhibiting this enzyme, levofloxacin prevents bacteria from multiplying, effectively stopping the infection.

Starting from a precursor compound known as 7-(4-fluorophenyl)-1-azabicyclo[2.2.2]octan-2-one. The process typically includes:

  • Formation of the Chiral Center: Utilizing chiral reagents or catalysts to ensure the correct S-configuration.
  • Fluorination: Introduction of a fluorine atom at the appropriate position on the aromatic ring.
  • Cyclization: Formation of the bicyclic structure characteristic of fluoroquinolones.
  • Functional Group Modifications: Adding necessary functional groups to enhance antibacterial activity and pharmacokinetic properties.

These steps are followed by purification processes to yield the final product .

Levofloxacin's bactericidal activity is attributed to its ability to disrupt the normal functioning of bacterial DNA synthesis. By inhibiting DNA gyrase and topoisomerase IV, levofloxacin prevents the relaxation of supercoiled DNA, which is crucial for replication and transcription processes . This action leads to the accumulation of double-strand breaks in bacterial DNA, resulting in cell death. Levofloxacin is particularly noted for its enhanced activity against both penicillin-sensitive and resistant strains of Gram-positive bacteria .

Levofloxacin is primarily used in clinical settings for treating various infections, including:

  • Respiratory Tract Infections: Such as pneumonia and bronchitis.
  • Urinary Tract Infections: Including complicated cases.
  • Skin Infections: Particularly those caused by susceptible strains.
  • Prostatitis: Inflammation of the prostate gland.

Additionally, levofloxacin is also used in ocular formulations for treating eye infections .

Levofloxacin has been studied for its interactions with various drugs and substances:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Concurrent use may increase the risk of seizures.
  • Antacids: Containing aluminum or magnesium can significantly reduce levofloxacin absorption if taken simultaneously.
  • Warfarin: Levofloxacin can inhibit CYP2C9, potentially increasing warfarin levels and risk of bleeding .

Furthermore, caution is advised when using levofloxacin with other medications that may affect blood glucose levels or cause QT interval prolongation .

Levofloxacin shares similarities with other fluoroquinolone antibiotics but exhibits unique properties that distinguish it from them. Below is a comparison highlighting its uniqueness:

CompoundChemical StructureSpectrum of ActivityUnique Features
CiprofloxacinC17H18FN3O3Broad-spectrum; more effective against Gram-negative bacteriaLess effective against Gram-positive bacteria compared to levofloxacin
MoxifloxacinC21H24FN3O4Broad-spectrum; effective against anaerobesGreater activity against atypical pathogens; longer half-life
OfloxacinC18H20FN3O4Similar spectrum as levofloxacinContains both R and S enantiomers; less potent than levofloxacin against Gram-positive bacteria

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Light yellowish -white to yellow-white crystal or crystalline powder
Needles from ethanol + ethyl ethe

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

361.14378429 g/mol

Monoisotopic Mass

361.14378429 g/mol

Heavy Atom Count

26

LogP

2.1
log Kow = -0.39

Decomposition

When heated to decomposition material emits toxic fumes of /nitrogen oxides and hydrogen fluoride/.

Appearance

Solid powder

Melting Point

225-227C
225-227 °C (decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6GNT3Y5LMF
RIX4E89Y14

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.26%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (93.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (95.65%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (36.52%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (34.78%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

In oral and intravenous formulations, levofloxacin is indicated in adults for the treatment of various infections caused by susceptible bacteria, including infections of the upper respiratory tract, lower respiratory tract, skin, skin structures, urinary tract, and prostate. The oral formulation is also indicated in both adults and children 6 months of age and older for the post-exposure management of inhalational anthrax caused by _Bacillus anthracis_ and for the treatment and/or prophylaxis of plague caused by _Yersinia pestis_. In its ophthalmic formulation, levofloxacin is indicated for the treatment of bacterial conjunctivitis caused by susceptible organisms. An inhalational solution available in Canada is indicated for the management of cystic fibrosis patients aged 18 years or older with chronic pulmonary _Pseudomonas aeruginosa_ infections.
FDA Label
Quinsair is indicated for the management of chronic pulmonary infections due to Pseudomonas aeruginosa in adult patients with cystic fibrosis. Consideration should be given to official guidance on the appropriate use of antibacterial agents.
Treatment of cystic fibrosis

Livertox Summary

Levofloxacin is a third generation fluoroquinolone that is widely used in the treatment of mild-to-moderate respiratory and urinary tract infections due to sensitive organisms. Levofloxacin has been linked to rare instances of clinically apparent hepatic injury marked by a short latency period and a hepatocellular pattern of enzyme elevations, similar to what has been described with ciprofloxacin.

Drug Classes

Antiinfective Agents

Therapeutic Uses

Anti-Bacterial Agents; Anti-Infective Agents, Urinary; Nucleic Acid Synthesis Inhibitors
Levofloxacin is used for the treatment of acute bacterial sinusitis caused by susceptible Streptococcus pneumoniae, Haemophilus influenzae, or Moraxella catarrhalis. /Included in US product label/
Levofloxacin is used for the treatment of community-acquired pneumonia caused by susceptible S. aureus (oxacillin-susceptible strains), S. pneumoniae (including penicillin-resistant strains (penicillin MIC of 2 ug/mL or greater)), H. influenzae, H. parainfluenzae, Klebsiella pneumoniae, Legionella pneumophila, M. catarrhalis, Chlamydophila pneumoniae (formerly Chlamydia pneumoniae), or Mycoplasma pneumoniae. /Included in US product label/
Levofloxacin is used for the treatment of mild to moderate complicated urinary tract infections caused by susceptible E. faecalis, Enterobacter cloacae, E. coli, K. pneumoniae, P. mirabilis, or Ps. aeruginosa and acute pyelonephritis caused by susceptible E. coli, including cases with concurrent bacteremia. /Included in US product label/
For more Therapeutic Uses (Complete) data for Levofloxacin (23 total), please visit the HSDB record page.

Pharmacology

Levofloxacin is bactericidal and exerts its antimicrobial effects via inhibition of bacterial DNA replication.[L11638] It has a relatively long duration of action in comparison with other antibiotics that allows for once or twice daily dosing. Levofloxacin is associated with QTc-interval prolongation and should be used with caution in patients with other risk factors for prolongation (e.g. hypokalemia, concomitant medications).[L11638] Levofloxacin has demonstrated _in vitro_ activity against a number of aerobic gram-positive and gram-negative bacteria and may carry some activity against certain species of anaerobic bacteria[L11638] and other pathogens such as _Chlamydia_ and _Legionella_.[A190663] Resistance to levofloxacin may develop, and is generally due to mutations in DNA gyrase or topoisomerase IV, or via alterations to drug efflux.[L11638,A31453] Cross-resistance may occur between levofloxacin and other fluoroquinolones, but is unlikely to develop between levofloxacin and other antibiotic classes (e.g. macrolides) due to significant differences in chemical structure and mechanism of action.[L11638] As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use.
Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic and optically active L-isomer of ofloxacin with antibacterial activity. Levofloxacin diffuses through the bacterial cell wall and acts by inhibiting DNA gyrase (bacterial topoisomerase II), an enzyme required for DNA replication, RNA transcription, and repair of bacterial DNA. Inhibition of DNA gyrase activity leads to blockage of bacterial cell growth.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

J01MA12
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA12 - Levofloxacin
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AE - Fluoroquinolones
S01AE05 - Levofloxacin

Mechanism of Action

Levofloxacin, like other fluoroquinolone antibiotics, exerts its antimicrobial activity via the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. Both targets are type II topoisomerases, but have unique functions within the bacterial cell. DNA gyrase is an enzyme found only in bacteria that introduces negative supercoils into DNA during replication - this helps to relieve torsional strain caused by the introduction of positive supercoils during replication, and these negative supercoils are essential for chromosome condensation and the promotion of transcription initiation. It is comprised of four subunits (two A subunits and two B subunits) of which the A subunits appear to be the target of fluoroquinolone antibiotics. Bacterial topoisomerase IV, in addition to contributing to the relaxation of positive supercoils, is essential at the terminal stages of DNA replication and functions to “unlink” newly replicated chromosomes to allow for the completion of cell division. Inhibition of these enzymes by levofloxacin likely occurs via complexation with the topoisomerase enzymes. The end result is a blockade of DNA replication, thus inhibiting cell division and resulting in cell death.
Levofloxacin is the L-isomer of the racemate, ofloxacin, a quinolone antimicrobial agent. The antibacterial activity of ofloxacin resides primarily in the L-isomer. The mechanism of action of levofloxacin and other fluoroquinolone antimicrobials involves inhibition of bacterial topoisomerase IV and DNA gyrase (both of which are type II topoisomerases), enzymes required for DNA replication, transcription, repair and recombination.
Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

Vapor Pressure

9.8X10-13 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

100986-85-4

Absorption Distribution and Excretion

Absorption of levofloxacin following oral administration is rapid and essentially complete, with an oral bioavailability of approximately 99%. Due to its nearly complete absorption, the intravenous and oral formulations of levofloxacin may be interchangeable. The Tmax is generally attained 1-2 hours following administration and the Cmax is proportional to the given dose - an intravenous dose of 500mg infused over 60 minutes resulted in a Cmax of 6.2 ± 1.0 µg/mL whereas a 750mg dose infused over 90 minutes resulted in a Cmax of 11.5 ± 4.0 µg/mL. Oral administration with food prolongs the Tmax by approximately 1 hour and slightly decreases the Cmax, but these changes are not likely to be clinically significant. Systemic absorption following oral inhalation is approximately 50% lower than that observed following oral administration.
The majority of administered levofloxacin is excreted unchanged in the urine. Following the administration of a single oral dose of levofloxacin, approximately 87% was eliminated unchanged in the urine within 48 hours and less than 4% was eliminated in the feces within 72 hours.
Levofloxacin is widely distributed in the body, with an average volume of distribution following oral administration between 1.09-1.26 L/kg (~89-112 L). Concentrations in many tissues and fluids may exceed those observed in plasma. Levofloxacin is known to penetrate well into skin tissue, fluids (e.g. blisters), lung tissue, and prostatic tissue, amongst others.
The average apparent total body clearance of levofloxacin ranges from 8.64-13.56 L/h, and its renal clearance ranges from 5.76-8.52 L/h. The relative similarity of these ranges indicates a small degree of non-renal clearance.
The mean volume of distribution of levofloxacin generally ranges from 74 to 112 L after single and multiple 500 mg or 750 mg doses, indicating widespread distribution into body tissues. Levofloxacin reaches its peak levels in skin tissues and in blister fluid of healthy subjects at approximately 3 hours after dosing. The skin tissue biopsy to plasma AUC ratio is approximately 2 and the blister fluid to plasma AUC ratio is approximately 1 following multiple once-daily oral administration of 750 mg and 500 mg doses of levaquin, respectively, to healthy subjects. Levofloxacin also penetrates well into lung tissues. Lung tissue concentrations were generally 2- to 5-fold higher than plasma concentrations and ranged from approximately 2.4 to 11.3 ug/g over a 24-hour period after a single 500 mg oral dose.
Levofloxacin pharmacokinetics are linear and predictable after single and multiple oral or IV dosing regimens. Steady-state conditions are reached within 48 hours following a 500 mg or 750 mg once-daily dosage regimen. The mean + or - SD peak and trough plasma concentrations attained following multiple once-daily oral dosage regimens were approximately 5.7 + or - 1.4 and 0.5 + or - 0.2 ug/mL after the 500 mg doses, and 8.6+ or - 1.9 and 1.1 + or - 0.4 ug/mL after the 750 mg doses, respectively. The mean + or - SD peak and trough plasma concentrations attained following multiple once-daily IV regimens were approximately 6.4 + or - 0.8 and 0.6 + or - 0.2 ug/mL after the 500 mg doses, and 12.1+ or - 4.1 and 1.3 + or - 0.71 ug/mL after the 750 mg doses, respectively. Oral administration of a 500 mg dose of levaquin with food prolongs the time to peak concentration by approximately 1 hour and decreases the peak concentration by approximately 14% following tablet and approximately 25% following oral solution administration. Therefore, levaquin tablets can be administered without regard to food. It is recommended that levaquin oral solution be taken 1 hour before or 2 hours after eating.
Levofloxacin is rapidly and essentially completely absorbed after oral administration. Peak plasma concentrations are usually attained one to two hours after oral dosing. The absolute bioavailability of levofloxacin from a 500 mg tablet and a 750 mg tablet of Levaquin are both approximately 99%, demonstrating complete oral absorption of levofloxacin. Following a single intravenous dose of Levaquin to healthy volunteers, the mean + or - SD peak plasma concentration attained was 6.2 + or - 1.0 ug/mL after a 500 mg dose infused over 60 minutes and 11.5+ or - 4.0 ug/mL after a 750 mg dose infused over 90 minutes.
Levofloxacin is excreted largely as unchanged drug in the urine. The mean terminal plasma elimination half-life of levofloxacin ranges from approximately 6 to 8 hours following single or multiple doses of levofloxacin given orally or intravenously. The mean apparent total body clearance and renal clearance range from approximately 144 to 226 mL/min and 96 to 142 mL/min, respectively. Renal clearance in excess of the glomerular filtration rate suggests that tubular secretion of levofloxacin occurs in addition to its glomerular filtration. Concomitant administration of either cimetidine or probenecid results in approximately 24% and 35% reduction in the levofloxacin renal clearance, respectively, indicating that secretion of levofloxacin occurs in the renal proximal tubule. No levofloxacin crystals were found in any of the urine samples freshly collected from subjects receiving levaquin.
For more Absorption, Distribution and Excretion (Complete) data for Levofloxacin (6 total), please visit the HSDB record page.

Metabolism Metabolites

Only 2 metabolites, desmethyl-levofloxacin and levofloxacin-N-oxide, have been identified in humans, neither of which appears to carry any relevant pharmacological activity. Following oral administration, less than 5% of the administered dose was recovered in the urine as these metabolites, indicating very little metabolism of levofloxacin in humans. The specific enzymes responsible for the demethylation and oxidation of levofloxacin have yet to be ascertained.
Levofloxacin is stereochemically stable in plasma and urine and does not invert metabolically to its enantiomer, D-ofloxacin. Levofloxacin undergoes limited metabolism in humans and is primarily excreted as unchanged drug in the urine. Following oral administration, approximately 87% of an administered dose was recovered as unchanged drug in urine within 48 hours, whereas less than 4% of the dose was recovered in feces in 72 hours. Less than 5% of an administered dose was recovered in the urine as the desmethyl and N-oxide metabolites, the only metabolites identified in humans. These metabolites have little relevant pharmacological activity.
Mainly excreted as unchanged drug (87%); undergoes limited metabolism in humans. Levofloxacin is rapidly and essentially completely absorbed after oral administration. It is distributed into body tissues, especially in the skin and lung tissues. Levofloxacin is stereochemically stable in plasma and urine and does not invert metabolically to its enantiomer, D-ofloxacin. Levofloxacin undergoes limited metabolism in humans and is primarily excreted as unchanged drug in the urine. Following oral administration, approximately 87% of an administered dose was recovered as unchanged drug in urine within 48 hours, whereas less than 4% of the dose was recovered in feces in 72 hours. Less than 5% of an administered dose was recovered in the urine as the desmethyl and N-oxide metabolites, the only metabolites identified in humans. These metabolites have little relevant pharmacological activity. Levofloxacin is excreted largely as unchanged drug in the urine (L1009). Route of Elimination: Mainly excreted as unchanged drug in the urine. Half Life: 6-8 hours

Wikipedia

Levofloxacin
Batrachotoxin

FDA Medication Guides

Levaquin
Levofloxacin
SOLUTION;ORAL
TABLET;ORAL
INJECTABLE;INJECTION
JANSSEN PHARMS
02/08/2017

Drug Warnings

/BOXED WARNING/ WARNING: Fluoroquinolones, including Levaquin, are associated with an increased risk of tendinitis and tendon rupture in all ages. This risk is further increased in older patients usually over 60 years of age, in patients taking corticosteroid drugs, and in patients with kidney, heart or lung transplants.
/BOXED WARNING/ WARNING: Fluoroquinolones, including Levaquin may exacerbate muscle weakness in persons with myasthenia gravis. Avoid Levaquin in patients with a known history of myasthenia gravis
Other serious and sometimes fatal events, some due to hypersensitivity, and some due to uncertain etiology, have been reported rarely in patients receiving therapy with fluoroquinolones, including Levaquin. These events may be severe and generally occur following the administration of multiple doses. Clinical manifestations may include one or more of the following: fever, rash, or severe dermatologic reactions (e.g., toxic epidermal necrolysis, Stevens-Johnson Syndrome); vasculitis; arthralgia; myalgia; serum sickness; allergic pneumonitis; interstitial nephritis; acute renal insufficiency or failure; hepatitis; jaundice; acute hepatic necrosis or failure; anemia, including hemolytic and aplastic; thrombocytopenia, including thrombotic thrombocytopenic purpura; leukopenia; agranulocytosis; pancytopenia; and/or other hematologic abnormalities. The drug should be discontinued immediately at the first appearance of skin rash, jaundice, or any other sign of hypersensitivity and supportive measures instituted.
Post-marketing reports of severe hepatotoxicity (including acute hepatitis and fatal events) have been received for patients treated with Levaquin No evidence of serious drug-associated hepatotoxicity was detected in clinical trials of over 7,000 patients. Severe hepatotoxicity generally occurred within 14 days of initiation of therapy and most cases occurred within 6 days. Most cases of severe hepatotoxicity were not associated with hypersensitivity. The majority of fatal hepatotoxicity reports occurred in patients 65 years of age or older and most were not associated with hypersensitivity. Levaquin should be discontinued immediately if the patient develops signs and symptoms of hepatitis.
For more Drug Warnings (Complete) data for Levofloxacin (19 total), please visit the HSDB record page.

Biological Half Life

The average terminal elimination half-life of levofloxacin is 6-8 hours.
The mean terminal plasma elimination half-life of levofloxacin ranges from approximately 6 to 8 hours following single or multiple doses of levofloxacin given orally or intravenously.
The pharmacokinetics of oral levofloxacin and its penetration into inflammatory fluid were studied in 6 healthy male subjects (ages 18-45 yr) who received 500 mg drug every 12 hr for 5 doses or 500 mg every 24 hr for 3 doses in an open crossover design. ... Mean terminal elimination half-lives in plasma were 7.9 and 8 hr for the 2 regimens, respectively, and the same values were seen for inflammatory fluid. ...
After single oral administration of (14)C-levofloxacin at a dose of 20 mg kg(-1) under non-fasting conditions, the absorption, distribution and excretion of radioactivity were studied in albino and pigmented rats. ... The uveal tract concentrations reached the maximum value (C(max)) of 26.33 +/- 0.75 ug eq. g(-1) at 24 hr after dosing and declined slowly with a terminal half-life of 468.1 hr (19.5 days).

Use Classification

Human drugs -> Antibacterials for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

The more active levo isomer of ofloxacin (a racemic mixture of D,L,-isomers) that has improved activity against gram-potitive pathogens (in particular against S. pneumoniae) compared to ciprofloxacin.
Prepared as the hemihydrate
The methyl group at the C-3 position in the oxazine ring results in the formation of isoenantiomers; ofloxacin occurs as a racemic mixture of the two isomers. The S-(-)isomer is 8-128 times as active against susceptible gram-positive and gram-negative organisms as the R-(+)isomer and approximately twice as active as racemic ofloxacin.

Analytic Laboratory Methods

A highly sensitive spectrofluorimetric method was developed ... for the analysis of three fluoroquinolones (FQ) antibacterials, namely enrofloxacin (ENR), levofloxacin (LEV) and ofloxacin (OFL) in pharmaceutical preparations through charge transfer (CT) complex formation with 2,3,5,6-tetrachloro-p-benzoquinone (chloranil,CLA). At the optimum reaction conditions, the FQ-CLA complexes showed excitation maxima ranging from 359 to 363nm and emission maxima ranging from 442 to 488nm. Rectilinear calibration graphs were obtained in the concentration range of 50-1000, 50-1000 and 25-500ngmL(-1) for ENR, LEV and OFL, respectively. The detection limit was found to be 17ngmL(-1) for ENR, 17ngmL(-1) for LEV, 8ngmL(-1) for OFL, respectively.
A simple and rapid HPLC method with UV detection was developed for the separation of ciprofloxacin, levofloxacin and moxifloxacin. Chromatography was carried out using a BDS Hypersil C18 (100 x 4.6 mm, 2.4 microm) HPLC column and an isocratic mobile phase consisting of MeOH/25 mM phosphate buffer 28/72 (v/v) at pH 3 and flow rate 1 ml.min-1 . The effect of mobile phase variables such as methanol content, pH and buffer concentration on the chromatographic behavior of the three fluoroquinolones was investigated. The retention behavior on a sub 3 microm C18 column was also compared with that on three different calixarene-bonded and on monolithic stationary phases. The results indicate that some differences exist between these three types of stationary phases, particularly in the effect of buffer concentration on the retention mechanism of the three used FQs on calixarene-bonded stationary phases.
A flow injection analysis (FIA) using UV detection, potentiometry and conductometry for levofloxacin (LVF) are described in this study. The best solvent system was found to consist of 0.2 M acetate buffer at pH 3 having 10% MeOH. A flow rate of 1 mL min(-1) was pumped and active material was detected at 288 nm. The detection limit (LOD) and limit of quantification (LOQ) for FIA were calculated to be 3 x 10(-7) M (S/N = 3) and 1 x 10(-7) M (S/N = 10), respectively. In the analysis of tablets, the RSD values were found to be 0.83, 0.98 and 0.99 for FIA, potentiometric and conductometric methods, respectively.

Clinical Laboratory Methods

Penetration of levofloxacin and moxifloxacin into cancellous and cortical bone was studied using high-performance liquid chromatography (HPLC).
A rapid and selective high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for simultaneous determination of isoniazid (INH), rifampicin (RFP) and levofloxacin (LVX) in mouse tissues and plasma has been developed and validated, using gatifloxacin as the internal standard (I.S.). ... The lower limits of quantification (LLOQs) for INH, RFP and LVX in mouse tissues were 0.11, 0.12 and 0.13microg/g and for those in mouse plasma were 18.1, 20.0 and 21.8ng/mL, respectively. The limits of detection (LODs) for INH, RFP and LVX in mouse tissues were 0.04, 0.05 and 0.05microg/g and for those in mouse plasma were 5.5, 6.0 and 6.6ng/mL, respectively.
... Three fluoroquinolones, pazufloxacin, ciprofloxacin and levofloxacin, were simultaneously determined in spiked human serum by high-performance liquid chromatography (HPLC) method with fluorescence detection. Chromatography was performed using a C8 column with an isocratic mobile phase consisting of 1% triethylamine (pH 3.0)/acetonitrile (86/14, v/v). Protein precipitation was conducted using perchloric acid and methanol. The calibration curves for the three fluoroquinolones were linear over concentrations ranging from 0.1 to 20.0 microg/mL. The within-day and between-day coefficients of variation obtained from three fluoroquinolones were less than 7%, and relative errors ranged from -1.6% to 9.3%. Mean recoveries of pazufloxacin, ciprofloxacin, and levofloxacin from spiked human serum were 97%, 88%, and 90%, respectively. The proposed method proved to be simple and reliable for the determination of three fluoroquinolones.
A novel, rapid and sensitive analytical method is described for determination of ofloxacin and levofloxacin by enhanced chemiluminescence (CL) with flow-injection sampling. The method is based on the CL reaction of the Ce(IV)-Na2S2O4-ofloxacin/levofloxacin-H2SO2 system. ... The CL intensity was correlated linearly (r = 0.9988) with the concentration of ofloxacin (or levofloxacin) in the range of 1.0 x 10(-8) - 1.0 x 10(-7) g mL(-1) and 1.0 x 10(-7) - 6.0 x 10(-6) g mL(-1). The detection limit (S/N = 3) is 7 x 10(-9) g mL(-1). The relative standard derivation (RSD, n = 11) is 2.0% for ofloxacin at 4 x 10(-7) g mL(-1) and for levofloxacin at 6 x 10(-7) g mL(-1). This method has been successfully applied for the determination of ofloxacin and levofloxacin in pharmaceutical preparations and biological fluids with satisfactory results.
For more Clinical Laboratory Methods (Complete) data for Levofloxacin (6 total), please visit the HSDB record page.

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Warfarin: Potential pharmacologic interaction (increased prothrombin time). Monitor prothrombin time or other suitable coagulation tests and monitor for bleeding.
Theophylline: Pharmacokinetic interaction unlikely. However, pharmacokinetic interaction (increased theophylline half-life and increased risk of theophylline-related adverse effects) occurs with some other quinolones. Closely monitor serum theophylline concentrations and adjust theophylline dosage accordingly; consider that adverse theophylline effects (e.g., seizures) may occur with or without elevated theophylline concentrations.
Sucralfate: Potential pharmacokinetic interaction (decreased levofloxacin absorption); no pharmacokinetic interaction if given 2 hours apart. Administer levofloxacin at least 2 hours before or 2 hours after sucralfate.
Probenecid: Potential pharmacokinetic interaction (increased levofloxacin AUC and half-life). Not considered clinically important; dosage adjustments are not required.
For more Interactions (Complete) data for Levofloxacin (16 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
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8: Stockmann C, Sherwin CM, Ampofo K, Spigarelli MG. Development of levofloxacin inhalation solution to treat Pseudomonas aeruginosa in patients with cystic fibrosis. Ther Adv Respir Dis. 2014 Feb;8(1):13-21. doi: 10.1177/1753465813508445. Epub 2013 Dec 10. Review. PubMed PMID: 24334337.
9: Gao CH, Yu LS, Zeng S, Huang YW, Zhou Q. Personalized therapeutics for levofloxacin: a focus on pharmacokinetic concerns. Ther Clin Risk Manag. 2014 Mar 27;10:217-27. doi: 10.2147/TCRM.S59079. eCollection 2014. Review. PubMed PMID: 24707182; PubMed Central PMCID: PMC3972025.
10: Rafat C, Debrix I, Hertig A. Levofloxacin for the treatment of pyelonephritis. Expert Opin Pharmacother. 2013 Jun;14(9):1241-53. doi: 10.1517/14656566.2013.792805. Epub 2013 Apr 24. Review. PubMed PMID: 23614756.
11: Di Caro S, Fini L, Daoud Y, Grizzi F, Gasbarrini A, De Lorenzo A, Di Renzo L, McCartney S, Bloom S. Levofloxacin/amoxicillin-based schemes vs quadruple therapy for Helicobacter pylori eradication in second-line. World J Gastroenterol. 2012 Oct 28;18(40):5669-78. doi: 10.3748/wjg.v18.i40.5669. Review. PubMed PMID: 23155306; PubMed Central PMCID: PMC3484334.
12: Parra-Riffo H, Lemus-Peñaloza J. Severe levofloxacin-induced hypoglycaemia: a case report and literature review. Nefrologia. 2012 Jul 17;32(4):546-7. doi: 10.3265/Nefrologia.pre2012.Feb.11248. Review. English, Spanish. PubMed PMID: 22806298.
13: Torres A, Liapikou A. Levofloxacin for the treatment of respiratory tract infections. Expert Opin Pharmacother. 2012 Jun;13(8):1203-12. doi: 10.1517/14656566.2012.688952. Review. PubMed PMID: 22594848.
14: Levofloxacin revisited. Med Lett Drugs Ther. 2011 Jul 11;53(1368):55. Review. PubMed PMID: 21738109.
15: Wernicke AG, Swistel AJ, Parashar B, Myskowski PL. Levofloxacin-induced radiation recall dermatitis: a case report and a review of the literature. Clin Breast Cancer. 2010 Oct 1;10(5):404-6. doi: 10.3816/CBC.2010.n.054. Review. PubMed PMID: 20920986.
16: Noreddin AM, Elkhatib WF. Levofloxacin in the treatment of community-acquired pneumonia. Expert Rev Anti Infect Ther. 2010 May;8(5):505-14. doi: 10.1586/eri.10.35. Review. PubMed PMID: 20455679.
17: Liu HH. Safety profile of the fluoroquinolones: focus on levofloxacin. Drug Saf. 2010 May 1;33(5):353-69. doi: 10.2165/11536360-000000000-00000. Review. PubMed PMID: 20397737.
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19: Pea F. [PK/PD profile and post-marketing surveillance of levofloxacin]. Infez Med. 2009 Dec;17 Suppl 5:13-22. Review. Italian. PubMed PMID: 20424532.
20: Blasi F. [Therapeutic experience with levofloxacin in pneumonia and COPD]. Infez Med. 2009 Dec;17 Suppl 5:23-8. Review. Italian. PubMed PMID: 20424533.

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